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molecular formula C10H8Cl2N2O2 B8556546 2-(2,6-Dichloro-4-nitro-phenyl)-2-methyl-propionitrile

2-(2,6-Dichloro-4-nitro-phenyl)-2-methyl-propionitrile

Cat. No. B8556546
M. Wt: 259.09 g/mol
InChI Key: ZEBVWTDZOCLABG-UHFFFAOYSA-N
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Patent
US06911444B2

Procedure details

NaH 80% (0.0918 mole) was added portionwise at 0° C. under N2 flow to a solution of intermediate (1) (0.0612 mole) in DMF (100 ml). The mixture was stirred at 0° C. under N2 flow for 1 hour. CH3l (0.0918 mole) was added dropwise at 0° C. The mixture was stirred at 50° C. for 12 hours, then poured out on ice and extracted with EtOAc. The organic layer was separated, washed with H2O, dried, filtered and the solvent was evaporated, yielding 17.1 g of 2,6-dichloro-α,α-dimethyl-4-nitrobenzeneacetonitrile (intermediate 2).
Name
Quantity
0.0918 mol
Type
reactant
Reaction Step One
Name
intermediate ( 1 )
Quantity
0.0612 mol
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[H-].[Na+].[Cl:3][C:4]1[CH:9]=[C:8]([N+:10]([O-:12])=[O:11])[CH:7]=[C:6]([Cl:13])[C:5]=1[CH:14]([CH3:17])[C:15]#[N:16].[CH3:18]N(C=O)C>>[Cl:3][C:4]1[CH:9]=[C:8]([N+:10]([O-:12])=[O:11])[CH:7]=[C:6]([Cl:13])[C:5]=1[C:14]([CH3:18])([CH3:17])[C:15]#[N:16] |f:0.1|

Inputs

Step One
Name
Quantity
0.0918 mol
Type
reactant
Smiles
[H-].[Na+]
Name
intermediate ( 1 )
Quantity
0.0612 mol
Type
reactant
Smiles
ClC1=C(C(=CC(=C1)[N+](=O)[O-])Cl)C(C#N)C
Name
Quantity
100 mL
Type
reactant
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 0° C. under N2 flow for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
CH3l (0.0918 mole) was added dropwise at 0° C
STIRRING
Type
STIRRING
Details
The mixture was stirred at 50° C. for 12 hours
Duration
12 h
ADDITION
Type
ADDITION
Details
poured out on ice
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with H2O
CUSTOM
Type
CUSTOM
Details
dried
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC1=C(C(=CC(=C1)[N+](=O)[O-])Cl)C(C#N)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 17.1 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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